![molecular formula C24H22N2O4S2 B2964416 N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 941878-05-3](/img/structure/B2964416.png)
N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C24H22N2O4S2 and its molecular weight is 466.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy Applications
One notable application is in the field of photodynamic therapy (PDT), a treatment modality for cancer. Research on similar compounds, such as zinc phthalocyanines substituted with benzenesulfonamide derivatives, has shown remarkable potential in PDT. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potent Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimalarial and Antiviral Potential
Another research avenue explores the antimalarial and potential antiviral activities of sulfonamide derivatives. A study investigating N-(phenylsulfonyl)acetamide derivatives for antimalarial activity also delves into their potential against COVID-19, indicating a broader therapeutic application for similar chemical structures (Fahim & Ismael, 2021).
Neurodegenerative Disease Research
Research on benzamide derivatives has also been directed towards neurodegenerative diseases. A study on 5-aroylindolyl-substituted hydroxamic acids, sharing a similar benzamide core, highlighted their potential in treating Alzheimer's disease by inhibiting histone deacetylase 6 (HDAC6), thereby decreasing tau protein phosphorylation and aggregation (Lee et al., 2018).
Synthesis Methodologies
The synthesis of related compounds provides insight into chemical methodologies that could be applicable to N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide. For instance, a high-yield synthesis approach for similar benzamides outlines techniques that could be applied for efficient production and potential radiolabeling for imaging applications (Bobeldijk et al., 1990).
Anticancer Activity
The synthesis and characterization of quinazoline derivatives, another closely related class, have shown diuretic and antihypertensive activities, suggesting potential hybrid therapeutic applications. Such compounds have been synthesized from substituted anthranilic acids, indicating a strategic approach for designing molecules with dual functionalities (Rahman et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit acetylcholinesterase (ache), a key enzyme involved in the termination of nerve impulses by breaking down acetylcholine .
Mode of Action
Compounds with similar structures have been reported to exhibit uncompetitive and selective inhibition against ache . This suggests that the compound may bind to the enzyme-substrate complex, preventing the breakdown of acetylcholine and prolonging its action.
Biochemical Pathways
By inhibiting AChE, the compound could potentially increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Result of Action
The compound has been reported to exhibit modest to strong inhibition of AChE and Aβ 1-42 aggregation . This suggests that it may have neuroprotective effects and could potentially be used in the treatment of neurodegenerative disorders such as Alzheimer’s disease .
Properties
IUPAC Name |
N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S2/c1-16-12-13-20(30-2)21-22(16)31-24(25-21)26(15-17-8-5-4-6-9-17)23(27)18-10-7-11-19(14-18)32(3,28)29/h4-14H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOQMAPOLQCKET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
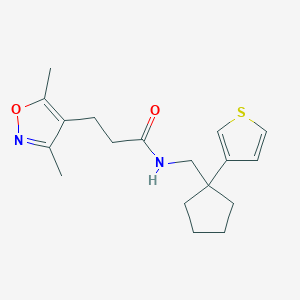
![6-[5-(2-Methoxybenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2964334.png)
![2-[(4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B2964335.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2964337.png)
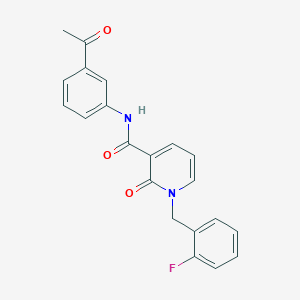
![6-(3-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride](/img/no-structure.png)
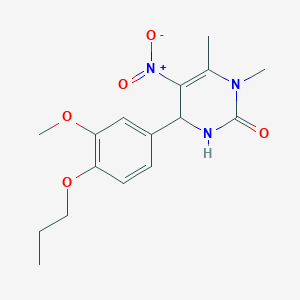
![4-[3-(4-Bromophenyl)-3-oxo-1-propenyl]benzenecarbaldehyde](/img/structure/B2964342.png)

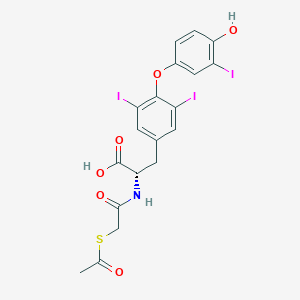
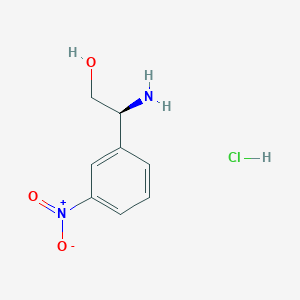
![(Z)-4-benzyl-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2964352.png)


